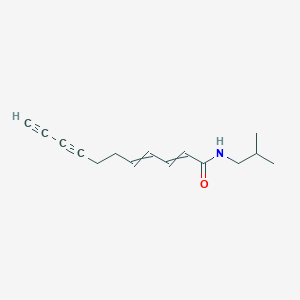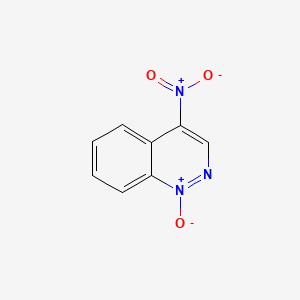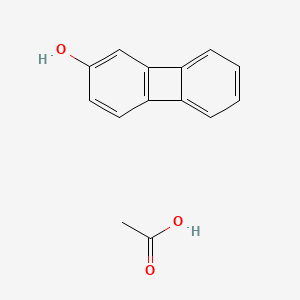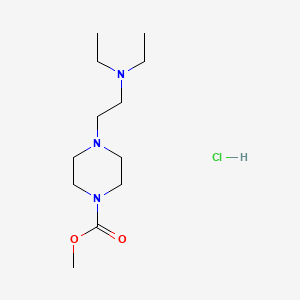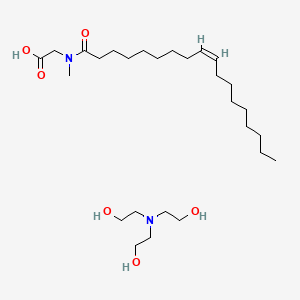
Triethanolamine oleoyl sarcosinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine oleoyl sarcosinate is a chemical compound with the molecular formula C27H54N2O6. It is a surfactant commonly used in cosmetic formulations due to its ability to improve the even distribution of products during application, reduce static charges, and increase foam production . This compound is also known for its amphiphilic properties, making it useful in various industrial and biomedical applications .
Vorbereitungsmethoden
The synthesis of triethanolamine oleoyl sarcosinate typically involves the reaction of oleoyl chloride with triethanolamine in the presence of a base catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods often utilize the Schotten-Baumann reaction, where oleoyl chloride is added to an aqueous solution of N-methylglycine at a controlled pH . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Triethanolamine oleoyl sarcosinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oleoyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethanolamine oleoyl sarcosinate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of triethanolamine oleoyl sarcosinate involves its ability to act as a surfactant. It reduces the surface tension of solutions, allowing for better mixing and solubilization of compounds . As an amine, it can accept hydrogen ions to form hydroxide and a conjugate acid, which helps in raising the pH of solutions . This property is particularly useful in cosmetic and pharmaceutical formulations where pH adjustment is crucial .
Vergleich Mit ähnlichen Verbindungen
Triethanolamine oleoyl sarcosinate can be compared with other similar compounds such as:
Triethanolamine: Both compounds are used as surfactants, but this compound has better emulsifying properties due to the presence of the oleoyl group.
N-Oleoylsarcosine: Similar in structure, but this compound has enhanced foaming and antistatic properties.
Diethanolamine: While both are used in industrial applications, this compound is preferred in personal care products due to its milder effects on the skin.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
17736-08-2 |
|---|---|
Molekularformel |
C21H39NO3.C6H15NO3 C27H54N2O6 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10-; |
InChI-Schlüssel |
FUUGOUJDTGRGMR-GMFCBQQYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


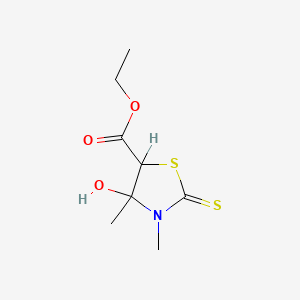
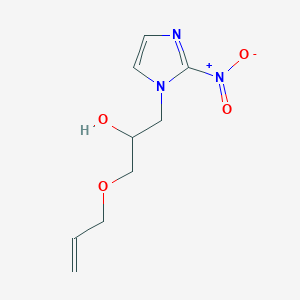

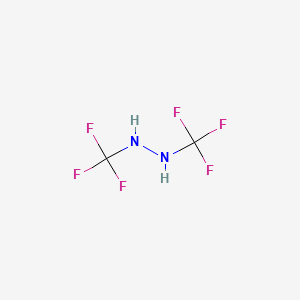
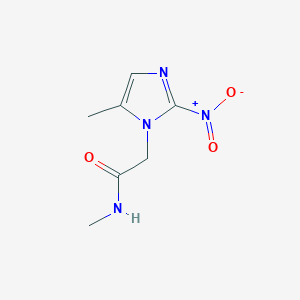

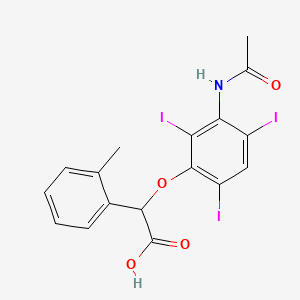
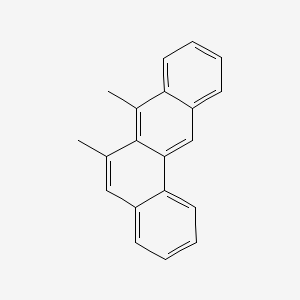
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
